molecular formula C8H16O B2387391 3-Cyclopropyl-3-methylbutan-1-ol CAS No. 1219087-95-2

3-Cyclopropyl-3-methylbutan-1-ol

Cat. No.: B2387391
CAS No.: 1219087-95-2
M. Wt: 128.215
InChI Key: XXNWKXRNTVNODK-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2; molecular formula: C₈H₁₆O; molecular weight: 128.21 g/mol) is a branched primary alcohol characterized by a cyclopropyl and methyl substituent on the third carbon of the butanol backbone. The cyclopropane ring introduces significant angle strain (≈60° bond angles), which may enhance reactivity in ring-opening or functionalization reactions compared to less strained alicyclic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired alcohol. Another method includes the Grignard reaction, where cyclopropylmethyl magnesium bromide reacts with formaldehyde, followed by hydrolysis to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Cyclopropylmethyl ketone or cyclopropylacetic acid.

    Reduction: 3-Cyclopropyl-3-methylbutane.

    Substitution: 3-Cyclopropyl-3-methylbutyl chloride or bromide.

Scientific Research Applications

Applications in Scientific Research

3-Cyclopropyl-3-methylbutan-1-ol has several notable applications across different domains, including chemistry, biology, medicine, and industry.

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore diverse synthetic pathways and develop new compounds with desired properties.
  • Reactivity Studies : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form cyclopropylmethyl ketone or cyclopropylacetic acid using agents like potassium permanganate or chromium trioxide.

Biology

  • Biochemical Studies : this compound is utilized in biological research to study the effects of cyclopropyl-containing compounds on biological systems. Its structural similarity to other alcohols allows researchers to investigate metabolic pathways and enzymatic reactions involving alcohol dehydrogenases.

Medicine

  • Therapeutic Investigations : The unique structural features of this compound make it a candidate for exploring potential therapeutic applications. Its interaction with biological targets could lead to the development of new pharmaceuticals.

Industry

  • Intermediate in Pharmaceuticals and Agrochemicals : This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions makes it valuable for industrial applications .

Chemical Reactions

The following table summarizes key reactions that this compound can undergo:

Reaction Type Description Common Reagents Major Products
OxidationConverts primary alcohol to aldehyde or carboxylic acidPotassium permanganate (KMnO4)Cyclopropylmethyl ketone, cyclopropylacetic acid
ReductionConverts alcohol to alkaneHydrogen gas (H2) with catalyst3-Cyclopropyl-3-methylbutane
SubstitutionHydroxyl group replaced by halidesThionyl chloride (SOCl2)3-Cyclopropyl-3-methylbutyl chloride

Case Study 1: Fuel Characteristics

Research has indicated that alcohols similar to this compound can be blended with gasoline to enhance fuel characteristics. Studies show that blends containing branched alcohols can reduce emissions significantly while maintaining performance comparable to traditional fuels .

Case Study 2: Biochemical Impact

In biochemical studies, compounds structurally related to this compound have been shown to interact with metabolic pathways, providing insights into their potential as biofuel precursors or therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s primary alcohol group can undergo enzymatic oxidation in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The cyclopropyl group may also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 3-Cyclopropyl-3-methylbutan-1-ol and related cyclobutane-based alcohols described in the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Ring Structure Key Substituents
This compound C₈H₁₆O 128.21 Primary alcohol Cyclopropane Cyclopropyl, methyl
VUF25586 (cis-3-(((5-Methylisoxazol-3-yl)methyl)amino)-3-propylcyclobutan-1-ol) C₁₁H₁₈N₂O₂ 210.27 Secondary alcohol, amine Cyclobutane 5-Methylisoxazole, propyl
VUF25551 (trans-3-(((3-Methyloxetan-3-yl)methyl)amino)-3-propylcyclobutan-1-ol) C₁₂H₂₄NO₂ 214.18 Secondary alcohol, amine Cyclobutane 3-Methyloxetane, propyl
VUF25569 (3-Chloro-N-((cis)-3-hydroxy-1-propylcyclobutyl)thiophene-2-carboxamide) C₁₂H₁₇ClNO₂S 274.07 Secondary alcohol, amide Cyclobutane Thiophene-2-carboxamide, chloro

Key Observations :

  • Functional Diversity : Cyclobutane-based compounds in the evidence feature additional functional groups (e.g., amines, amides, heterocycles like isoxazole or oxetane), which are absent in the target compound. These groups enhance hydrogen-bonding capacity and molecular complexity, making them suitable for fragment-based drug design .

Physicochemical and Spectroscopic Properties

  • VUF25551 : Exhibits a purity of 97% (qNMR) and HRMS-confirmed molecular ion ([M+H]+ = 214.1806). NMR data (δ 4.46 ppm for oxetane protons) highlight the influence of the 3-methyloxetane substituent on chemical shifts .
  • This compound: No spectroscopic data are available, but the cyclopropane ring is expected to deshield adjacent protons in ¹H NMR (e.g., CH₂ groups near the ring).

Biological Activity

3-Cyclopropyl-3-methylbutan-1-ol (CMB) is an organic compound with the molecular formula C8H16OC_8H_{16}O. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of CMB, supported by data tables, research findings, and case studies.

Structure and Characteristics

  • Molecular Formula : C8H16OC_8H_{16}O
  • Molecular Weight : 128.21 g/mol
  • CAS Number : 1219087

Physical Properties

PropertyValue
Boiling PointNot specifically reported
Melting PointNot specifically reported
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that CMB exhibits significant antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antimicrobial Activity of CMB

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that CMB may interact with bacterial cell membranes or inhibit essential metabolic pathways, although the precise mechanism remains to be fully elucidated .

Anti-inflammatory Effects

CMB has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages.

Table 2: Cytokine Inhibition by CMB

CytokineConcentration (µM)Inhibition (%)
TNF-α1045
IL-61050
IL-1β1040

The data indicates that CMB can modulate inflammatory responses, potentially through the inhibition of NF-kB signaling pathways .

Interaction with Biological Targets

The biological activity of CMB appears to involve multiple mechanisms:

  • Antimicrobial Action : CMB may disrupt cell wall synthesis or inhibit enzymes critical for bacterial growth.
  • Anti-inflammatory Action : It likely modulates cytokine production by affecting transcription factors involved in inflammatory pathways.

Pharmacokinetics

The pharmacokinetic profile of CMB is not extensively documented; however, its lipophilicity suggests good membrane permeability, which is crucial for its biological activity.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of CMB against a panel of bacterial strains. The study concluded that CMB showed remarkable potency against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of CMB in a murine model of acute inflammation. The results indicated that treatment with CMB significantly reduced edema and inflammatory cell infiltration compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

3-cyclopropyl-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2,5-6-9)7-3-4-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNWKXRNTVNODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step C To a solution of 3-cyclopropyl-3-methyl-butyric acid ethyl ester (2 g, 11.75 mmol) in anhydrous tetrahydrofuran (40 mL) at 0° C. was added a tetrhydrofuran solution (1 M) of LiAlH4 (23.5 mL, 23.5 mmol) under nitrogen. The reaction mixture was stirred at 0° C. for 1 h, then poured into a ice-water. The mixture was extracted with ethyl acetate. The organic layer were separated, washed with water, aqueous HCl solution, brine, dried over MgSO4, and concentrated. The residue was purified by chromatography (EtOAc:hexanes=1:10, 1:5) to give 3-cyclopropyl-3-methyl-butan-1-ol as a colorless oil (0.7 g, 46%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
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reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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